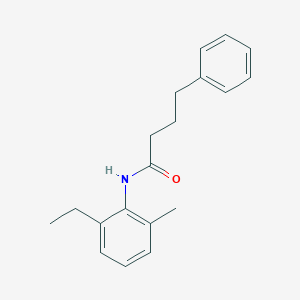
N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide, also known as EPM, is a chemical compound that belongs to the class of drugs known as amides. It was first synthesized in the early 1980s and has since been the subject of extensive research due to its potential therapeutic applications. EPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.
作用机制
The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide has also been found to modulate the activity of certain ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide has been found to produce a range of biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide has also been found to reduce the activity of certain neurotransmitters in the brain, which may contribute to its analgesic and anticonvulsant effects.
实验室实验的优点和局限性
One of the main advantages of N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide. One potential area of research is the development of more efficient synthesis methods for the compound, which may allow for its wider use in research and therapeutic applications. Another area of research is the investigation of N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide's effects on other disease conditions, such as cancer and neurodegenerative disorders. Additionally, further research is needed to elucidate the exact mechanisms of action of N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide and to identify potential side effects or interactions with other drugs.
合成方法
The synthesis of N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide can be achieved through a multi-step process that involves the reaction of 2-ethyl-6-methylphenol with benzyl cyanide in the presence of a catalyst to form 2-ethyl-6-methylphenylacetonitrile. This intermediate product is then reacted with phenylmagnesium bromide to form the corresponding carboxylic acid, which is then converted to N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide through an amide formation reaction.
科学研究应用
N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of conditions such as rheumatoid arthritis, neuropathic pain, and epilepsy.
属性
分子式 |
C19H23NO |
|---|---|
分子量 |
281.4 g/mol |
IUPAC 名称 |
N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C19H23NO/c1-3-17-13-7-9-15(2)19(17)20-18(21)14-8-12-16-10-5-4-6-11-16/h4-7,9-11,13H,3,8,12,14H2,1-2H3,(H,20,21) |
InChI 键 |
WNXUIWIEDHYCMO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CCCC2=CC=CC=C2)C |
规范 SMILES |
CCC1=CC=CC(=C1NC(=O)CCCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





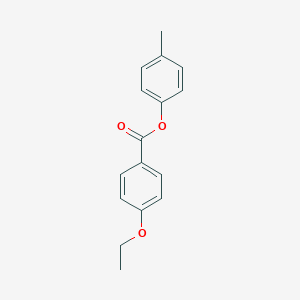
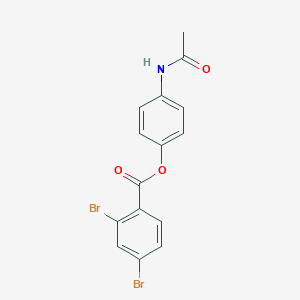
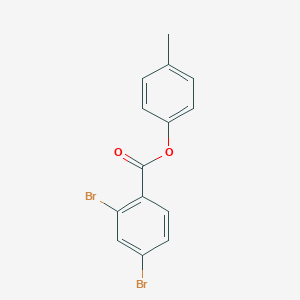


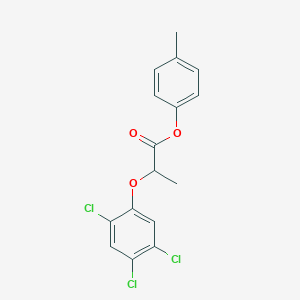

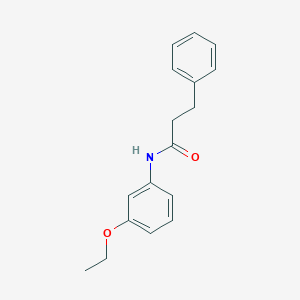
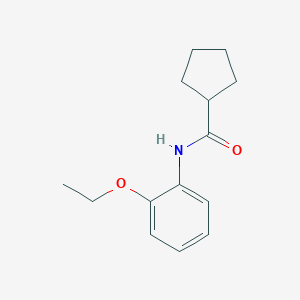
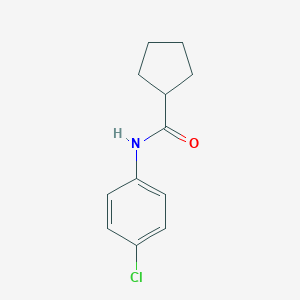
![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)
